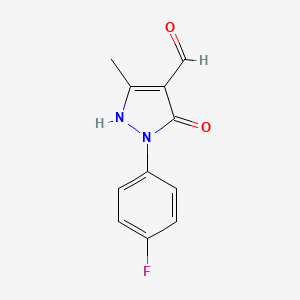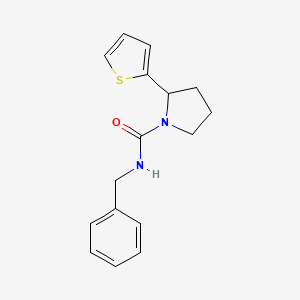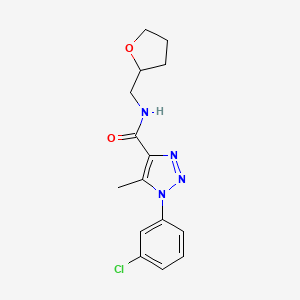![molecular formula C24H20N2O3S B4839973 propyl 4-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B4839973.png)
propyl 4-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate
描述
Propyl 4-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate, also known as PTQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the development of novel drugs.
作用机制
Propyl 4-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate exerts its pharmacological effects by inhibiting various signaling pathways involved in inflammation, tumor growth, and oxidative stress. It has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in the production of pro-inflammatory cytokines. propyl 4-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate also inhibits the Akt/mTOR signaling pathway, which is involved in tumor growth and survival. Additionally, propyl 4-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate has been found to activate the Nrf2/ARE signaling pathway, which regulates the expression of genes involved in antioxidant defense.
Biochemical and Physiological Effects:
propyl 4-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines and inhibiting the activation of macrophages. propyl 4-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, propyl 4-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes such as SOD and catalase.
实验室实验的优点和局限性
Propyl 4-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. propyl 4-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate has also been found to exhibit low toxicity, making it a safe compound for in vitro and in vivo studies. However, the limitations of propyl 4-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate include its poor solubility in water, which can make it difficult to administer in animal studies. Additionally, the pharmacokinetics and pharmacodynamics of propyl 4-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate are not well understood, which can make it challenging to interpret the results of experiments.
未来方向
There are several future directions for the research on propyl 4-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate. One potential direction is to investigate the therapeutic potential of propyl 4-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate in various disease models, such as cancer, inflammatory diseases, and neurodegenerative diseases. Another direction is to explore the pharmacokinetics and pharmacodynamics of propyl 4-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate to better understand its mechanism of action and optimize its therapeutic potential. Additionally, the development of novel propyl 4-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate derivatives with improved solubility and bioavailability could lead to the development of more effective drugs.
科学研究应用
Propyl 4-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. propyl 4-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Furthermore, propyl 4-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate has been found to have anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
属性
IUPAC Name |
propyl 4-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S/c1-2-13-29-24(28)16-9-11-17(12-10-16)25-23(27)19-15-21(22-8-5-14-30-22)26-20-7-4-3-6-18(19)20/h3-12,14-15H,2,13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLESJEOOBNDQCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}isonicotinamide](/img/structure/B4839891.png)
![2-{1-(2-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol](/img/structure/B4839896.png)
![4-({3-[(4-chloro-2-methylphenoxy)methyl]-4-methoxybenzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4839901.png)
![5,7-dimethyl-3-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4839906.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B4839911.png)
![methyl 3-{[(2-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4839913.png)

![1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4839925.png)
![1,2,4,5-tetrafluoro-3-[(4-nitrobenzyl)oxy]benzene](/img/structure/B4839927.png)
![3-[(2-methoxy-5-nitrobenzyl)thio]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B4839930.png)
![ethyl [(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetate](/img/structure/B4839950.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4839965.png)

